molecular formula C7H6N2O4 B145930 2-Amino-4-nitrobenzoic acid CAS No. 619-17-0

2-Amino-4-nitrobenzoic acid

Cat. No.: B145930
CAS No.: 619-17-0
M. Wt: 182.13 g/mol
InChI Key: UEALKTCRMBVTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-nitrobenzoic acid typically involves the nitration of 2-aminobenzoic acid. The process begins with the nitration of 2-aminobenzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid. This reaction introduces a nitro group at the para position relative to the amino group, yielding this compound .

Another method involves the oxidation of 2-amino-4-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromium trioxide to convert the methyl group into a carboxylic acid group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

    Coupling Reactions: Diazonium salts in an alkaline medium.

Major Products

    Reduction: 2,4-Diaminobenzoic acid.

    Substitution: N-substituted amides or alkylated derivatives.

    Coupling Reactions: Azo compounds.

Mechanism of Action

The mechanism of action of 2-amino-4-nitrobenzoic acid depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In coupling reactions, the amino group reacts with diazonium salts to form azo bonds, resulting in the formation of azo compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-nitrobenzoic acid is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain dyes and pharmaceuticals that require this specific arrangement of functional groups .

Properties

IUPAC Name

2-amino-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEALKTCRMBVTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Record name 4-NITROANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20750
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020963
Record name 4-Nitroanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4-nitroanthranilic acid appears as orange prisms or orange powder. Sweet taste. (NTP, 1992), Orange solid; [HSDB]
Record name 4-NITROANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20750
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Nitroanthranilic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3481
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER & ACETONE; SOL IN XYLENE
Record name 4-NITROANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20750
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-NITROANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000293 [mmHg]
Record name 4-Nitroanthranilic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3481
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

ORANGE PRISMS (DIL ALCOHOL)

CAS No.

619-17-0
Record name 4-NITROANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20750
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Amino-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitroanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-amino-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitroanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroanthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7402082SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-NITROANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

514 to 518 °F (decomposes) (NTP, 1992), 269 °C
Record name 4-NITROANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20750
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-NITROANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-4-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-4-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-4-nitrobenzoic acid
Reactant of Route 6
2-Amino-4-nitrobenzoic acid
Customer
Q & A

Q1: What are the main metabolic pathways of 2-Amino-4-nitrobenzoic acid in mammals?

A1: this compound (2A4NBA) is a significant metabolite in the breakdown of 2,4-dinitrotoluene (2,4-DNT). In rats, 2A4NBA is primarily found in the urine, along with other metabolites like 4-(N-Acetyl)amino-2-nitrobenzoic acid, 2,4-dinitrobenzoic acid, and 2,4-dinitrobenzyl alcohol glucuronide. [, ] Interestingly, the ratio of these metabolites excreted can be dose-dependent and differ between sexes. [] Further studies show that 2A4NBA can be further metabolized into 2,4-diacetylaminobenzoic acid, which is then excreted in the bile. []

Q2: Does the metabolism of 2,4-DNT lead to mutagenic products? What is the role of 2A4NBA in this process?

A2: Research suggests that both oxidative and reductive metabolism of 2,4-DNT can result in mutagenic metabolites. [] While 2A4NBA itself exhibits mutagenicity in the Salmonella typhimurium TA98 assay, its potency is significantly enhanced in the presence of rat liver homogenate S9. [] This suggests that further metabolic transformation of 2A4NBA by liver enzymes might lead to even more mutagenic compounds.

Q3: How does the chemical structure of this compound influence its properties?

A3: The presence of both a carboxylic acid group and an amino group, alongside the nitro group, allows 2A4NBA to participate in various bonding interactions. [, , ] It can form salts with dialkylammonium cations, displaying significant hydrogen bonding that leads to layered supramolecular structures. [] In its sodium and potassium salts, 2A4NBA demonstrates diverse coordination modes with the metal ions, forming complex polymeric structures stabilized by hydrogen bonding and π-π interactions. []

Q4: Are there any reported methods for synthesizing this compound?

A4: Yes, one method involves the reduction of 2,4-dinitrobenzoic acid. Interestingly, the presence of the carboxylic acid group directs the reduction, preferentially yielding 2A4NBA over other possible reduction products. []

Q5: Can this compound be used in the synthesis of other materials?

A5: 2A4NBA can act as a ligand in the formation of metal-organic frameworks (MOFs). For example, a porous MOF, [Pb(H2ANBA)2]n, has been synthesized using 2A4NBA. [] In this structure, the unprotonated amino group and the deprotonated carboxylic acid group of 2A4NBA coordinate with lead ions, creating chains that are further assembled into a 3D porous framework through π-π interactions and hydrogen bonding. []

Q6: Are there any analytical techniques used specifically for detecting and quantifying this compound?

A6: While specific techniques for 2A4NBA aren't detailed in the provided abstracts, High-performance liquid chromatography (HPLC) has been used to analyze 2A4NBA alongside other metabolites of 2,4-DNT in urine samples. [, ] This method likely utilizes either UV-Vis or fluorescence detection, given the presence of chromophores in the molecule.

Q7: What are the potential environmental impacts of this compound, given its link to 2,4-DNT?

A7: While the provided research doesn't directly address the environmental impact of 2A4NBA, its presence as a metabolite of 2,4-DNT raises concerns. 2,4-DNT itself is known to be harmful to aquatic life and persists in the environment. [] Investigating the persistence and toxicity of 2A4NBA is crucial for understanding the full ecological impact of 2,4-DNT and its breakdown products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.